N-(3-Morpholino-3-oxopropyl)phthalimide is a synthetic compound that combines a morpholine moiety with a phthalimide structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural characteristics and biological activity.
N-(3-Morpholino-3-oxopropyl)phthalimide can be classified as a derivative of phthalimide, which is characterized by the presence of two carbonyl groups attached to the same nitrogen atom. Phthalimides are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The morpholine component adds to the compound's versatility, making it suitable for various chemical reactions and applications in drug development and materials science .
The synthesis of N-(3-Morpholino-3-oxopropyl)phthalimide typically involves several key steps:
The molecular formula for N-(3-Morpholino-3-oxopropyl)phthalimide is , with a molecular weight of 303.31 g/mol. The compound features a phthalimide backbone with an oxopropyl side chain attached to a morpholine ring.
Property | Value |
---|---|
Molecular Formula | C15H17N3O4 |
Molecular Weight | 303.31 g/mol |
IUPAC Name | 3-(3-morpholin-4-yl-3-oxopropyl)-2H-phthalazine-1,4-dione |
InChI | InChI=1S/C15H17N3O4/c19-13(17-7-9-22-10-8-17)5-6-18-15(21)12-4-2-1-3-11(12)14(20)16-18/h1-4H,5-10H2,(H,16,20) |
InChI Key | REXGQFYLVWDXMC-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2 |
N-(3-Morpholino-3-oxopropyl)phthalimide undergoes various chemical transformations:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Varies based on substrate |
Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Anhydrous solvents |
Substitution | α-haloacid chlorides | Typically performed in DCM or ethanol |
The mechanism of action for N-(3-Morpholino-3-oxopropyl)phthalimide involves its interaction with biological targets, potentially acting as an enzyme inhibitor or biochemical probe. The morpholine nitrogen may facilitate interactions with various biological macromolecules, enhancing its therapeutic potential.
N-(3-Morpholino-3-oxopropyl)phthalimide exhibits distinct physical and chemical properties that influence its reactivity and application potential:
The compound's hydrophobicity contributes to its bioavailability, facilitating membrane diffusion which is critical for its biological activity .
N-(3-Morpholino-3-oxopropyl)phthalimide has several promising applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2